molecular formula C42H25N3O6 B086157 N,N'-[Iminobis(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]bis(benzamide) CAS No. 129-28-2

N,N'-[Iminobis(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]bis(benzamide)

Cat. No.: B086157
CAS No.: 129-28-2
M. Wt: 667.7 g/mol
InChI Key: INRJLKFJRQCGOR-UHFFFAOYSA-N
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Description

Benzamide, N,N’-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis- is a complex organic compound with the molecular formula C42H25N3O6 and a molecular weight of 667.67 g/mol . This compound is known for its unique structure, which includes two anthracene units linked by an imine group and further functionalized with benzamide groups. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N’-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis- typically involves the reaction of anthracene derivatives with benzamide under specific conditions. One common method involves the use of 9,10-anthraquinone as a starting material, which is then reacted with benzamide in the presence of a suitable catalyst and solvent . The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N’-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives and hydroquinone compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Benzamide, N,N’-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N,N’-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis- is unique due to its combination of anthracene, imine, and benzamide functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[5-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-9,10-dioxoanthracen-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H25N3O6/c46-37-27-17-9-21-31(44-41(50)23-11-3-1-4-12-23)35(27)39(48)25-15-7-19-29(33(25)37)43-30-20-8-16-26-34(30)38(47)28-18-10-22-32(36(28)40(26)49)45-42(51)24-13-5-2-6-14-24/h1-22,43H,(H,44,50)(H,45,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRJLKFJRQCGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)NC(=O)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H25N3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059596
Record name Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129-28-2
Record name N,N′-[Iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis[benzamide]
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Record name 5,5'-Dibenzamido-1,1'-dianthrimide
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Record name 5,1'-dianthrimide
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Record name Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-
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Record name Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-
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Record name N,N'-[iminobis(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]bis(benzamide)
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Record name 1,1'-IMINOBIS(5-BENZAMIDOANTHRAQUINONE)
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